Dibenzo[b,e]thiepin-11(6H)-one
Overview
Description
Dibenzo[b,e]thiepin-11(6H)-one is a key intermediate in the synthesis of various pharmacological agents. It has been utilized in the synthesis of anti-inflammatory compounds like zaltoprofen, demonstrating its importance in medicinal chemistry (Chen Wen, 2006).
Synthesis Analysis
The compound is synthesized through various steps, starting from basic organic compounds like 2-chlorobenzaldehyde. It involves processes such as Ullmann condensation, reduction, chlorination, cyanidation, hydrolysis, and cyclization, highlighting a multifaceted synthetic pathway. The process is noted for its efficiency and overall yield of 48% (Chen Wen, 2006).
Molecular Structure Analysis
Dibenzo[b,e]thiepin-11(6H)-one acts as a common synthon in the synthesis of various heterocyclic compounds. It has been used to synthesize dibenzo[e,h]azulenes, showcasing its versatility in forming fused heterocycles with significant pharmacological potential (D. Pešić et al., 2012).
Chemical Reactions and Properties
The compound can be converted into various functionalized structures through reactions like Smiles rearrangement, indicating its reactivity and potential for chemical modifications. The ability to form dibenzo[b,f][1,4]thiazepin-11(10H)-ones under metal-free conditions also showcases its environmental and economical benefits (Yongmei Zhao et al., 2013).
Physical Properties Analysis
While specific studies focused on the physical properties of Dibenzo[b,e]thiepin-11(6H)-one were not directly found, related compounds like Dibenzo[b,f]thiepin have been synthesized and analyzed for their anti-inflammatory activities, hinting at the physical properties needed for biological activity (J. Ackrell et al., 1978).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .
Summary of the Application
“Dibenzo[b,e]thiepin-11(6H)-one” is used in the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones . This process involves the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol .
Methods of Application
The method involves an N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .
Results or Outcomes
Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, have been efficiently synthesized in good to excellent yields .
Crystal Structure Analysis
Specific Scientific Field
This application is in the field of Crystallography , specifically in the analysis of crystal structures .
Summary of the Application
“Dibenzo[b,e]thiepin-11(6H)-one” is used in the formation of a complex with cobalt chloride and dimethylamine . The crystal structure of this complex is then analyzed .
Results or Outcomes
The results of the crystal structure analysis were published in the journal Zeitschrift für Kristallographie - Crystalline Materials . Unfortunately, the specific results or outcomes are not detailed in the source .
Use in Mass Spectrometry
Specific Scientific Field
This application is in the field of Analytical Chemistry , specifically in Mass Spectrometry .
Summary of the Application
“Dibenzo[b,e]thiepin-11(6H)-one” is used in mass spectrometry to generate a spectrum that can be used for analysis and identification .
Methods of Application
The compound is ionized and then passed through a mass spectrometer, which separates the ions based on their mass-to-charge ratio . The resulting spectrum can be used to identify the compound or to determine its structure .
Results or Outcomes
The results of the mass spectrometry analysis were published in the NIST/EPA/NIH Mass Spectral Library . Unfortunately, the specific results or outcomes are not detailed in the source .
Use as a Reference Standard
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
“Dibenzo[b,e]thiepin-11(6H)-one” is used as a reference standard in the British Pharmacopoeia (BP) . Reference standards are used to ensure the quality and consistency of pharmaceutical products .
Methods of Application
The compound is used as a reference standard in various analytical procedures, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of pharmaceutical products .
Use in Mass Spectrometry
Specific Scientific Field
This application is in the field of Analytical Chemistry , specifically in Mass Spectrometry .
Summary of the Application
“Dibenzo[b,e]thiepin-11(6H)-one” is used in mass spectrometry to generate a spectrum that can be used for analysis and identification .
Methods of Application
The compound is ionized and then passed through a mass spectrometer, which separates the ions based on their mass-to-charge ratio . The resulting spectrum can be used to identify the compound or to determine its structure .
properties
IUPAC Name |
6H-benzo[c][1]benzothiepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDEWXZEIHBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165219 | |
Record name | Dibenzo(b,e)thiepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,e]thiepin-11(6H)-one | |
CAS RN |
1531-77-7 | |
Record name | Dibenzo[b,e]thiepin-11(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1531-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(b,e)thiepin-11(6H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001531777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)thiepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,e]thiepin-11(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZO(B,E)THIEPIN-11(6H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U28WH7DFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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